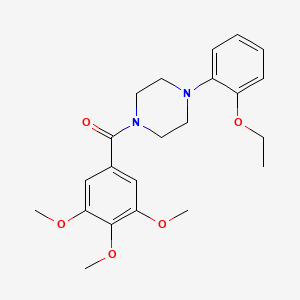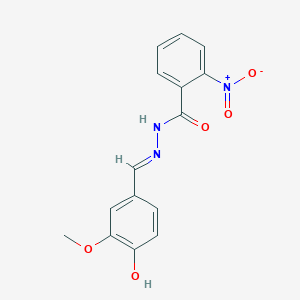
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, 2C-E has gained popularity among the scientific community for its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, this compound may alter the activity of certain brain regions, leading to changes in mood and perception.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. In a study conducted by Halberstadt et al. (2011), it was found that this compound produced dose-dependent increases in heart rate and blood pressure in rats. These effects may be due to the activation of the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its effects on the serotonin 2A receptor. However, there are also several limitations to using this compound in lab experiments, including the potential for toxicity and the difficulty in obtaining the compound. Due to these limitations, researchers must exercise caution when working with this compound and follow strict safety protocols.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, the development of safer and more efficient synthesis methods for this compound may facilitate further research on this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic psychedelic drug with potential therapeutic applications in the treatment of mental health disorders. Its unique chemical structure and high affinity for the serotonin 2A receptor make it an interesting subject for scientific research. However, caution must be exercised when working with this compound due to its potential for toxicity and difficulty in obtaining the compound. Further research is needed to fully understand the effects of this compound on the brain and body, and to develop safer and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with 4-phenylcyclohexanone to form the final product, this compound. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be attempted by experienced chemists.
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted by Nichols et al. (2018), it was found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood and cognition. This suggests that this compound may have antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-19-8-9-20(2)24(18-19)26-16-14-25(15-17-26)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-9,18,22-23H,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGGOCUGGEQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6098932.png)

![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6098961.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)